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Hydrogen selenide

MOCVD TMD thin films WSe₂

Carbon contamination from organoselenium precursors compromises 2D TMD film quality; elemental selenium lacks the volatility required for low-temperature ALD. Hydrogen selenide (CAS 7783-07-5) is a high-purity gaseous selenium source that eliminates these limitations. Key differentiators: (1) Enables coalesced monolayer WSe₂ formation without defective graphene interlayer versus DMSe; (2) 9.5 atm vapor pressure at 21.1°C supports room-temperature precursor delivery for ALD on temperature-sensitive substrates; (3) Serves as an established n-type dopant source for GaAs, ZnSe, and ZnSSe epilayers. Supplied in DOT-approved cylinders with full Certificates of Analysis. Immediate availability for semiconductor R&D and pilot-scale MOCVD/ALD processes.

Molecular Formula Se
Molecular Weight 78.97 g/mol
CAS No. 7783-07-5
Cat. No. B1207545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen selenide
CAS7783-07-5
Synonymshydrogen selenide
hydrogen selenide, 75Se-labeled
selane
Molecular FormulaSe
Molecular Weight78.97 g/mol
Structural Identifiers
SMILES[Se]
InChIInChI=1S/Se
InChIKeyBUGBHKTXTAQXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insoluble
Soluble in aq potassium cyanide soln, potassium sulfite soln, dilute aqueous caustic alkali soln
Insoluble in water and alcohol
Soluble in concentrated nitric acid.
Soluble in carbon disulfide, 2 mg/100 mL at room temperature;  soluble in ether
Solubility in water: none

Hydrogen Selenide: Physicochemical Baseline


Hydrogen selenide (H₂Se) is the simplest selenium hydride, existing as a colorless, flammable gas under standard conditions with molecular weight 80.98 g/mol [1]. It belongs to the Group 16 chalcogen hydride series (H₂O, H₂S, H₂Se, H₂Te) and exhibits a bent molecular geometry with an H-Se-H bond angle of 91° [1]. Key physicochemical parameters include boiling point −41.3°C, melting point −65.73°C, vapor pressure 9.5 atm at 21.1°C, and water solubility 377 mL/100 mL at 4°C [2][3]. Its first dissociation constant pKₐ₁ = 3.89 at 25°C establishes H₂Se as a weak acid, more acidic than H₂S (pKₐ₁ = 7.0) but less acidic than H₂Te (pKₐ₁ = 2.6), positioning it as an intermediate acidity chalcogen hydride with distinct reactivity and handling characteristics [1].

Hydrogen Selenide: Risks of Generic Substitution


Substituting H₂Se with alternative selenium sources in semiconductor fabrication or chemical synthesis is not scientifically equivalent due to divergent volatility, reactivity, and impurity profiles. In MOCVD applications, organoselenium alternatives such as dimethyl selenide (DMSe) require growth temperatures above 450-500°C to achieve acceptable deposition rates and introduce carbon contamination that compromises film quality [1][2]. Conversely, elemental selenium lacks sufficient volatility for low-temperature ALD processes, requiring temperatures above 200°C [3]. Even within the chalcogen hydride series, substitution is prohibited due to fundamental differences in acidity (H₂Se pKₐ = 3.89 vs H₂S pKₐ = 7.0) and vapor pressure (H₂Se 9.5 atm at 21°C vs H₂Te 2.21 bar at 20°C) that directly impact reaction kinetics, mass transport, and equipment compatibility [4][5]. The following quantitative evidence establishes precisely where H₂Se provides verifiable differentiation relative to its closest in-class and cross-class comparators.

Hydrogen Selenide: Comparator Evidence for Sourcing


Carbon-Free MOCVD: H₂Se vs. Dimethyl Selenide

In MOCVD growth of tungsten diselenide (WSe₂) thin films on sapphire, H₂Se eliminates a defective graphene interlayer that forms when dimethyl selenide (DMSe) is used as the selenium precursor [1]. The carbon-containing graphene layer alters substrate surface energy, reducing lateral growth and domain coalescence of WSe₂ films [1].

MOCVD TMD thin films WSe₂

Acidity Differentiation: H₂Se vs. H₂S

H₂Se exhibits a first dissociation constant pKₐ₁ = 3.89 at 25°C, approximately 3.11 log units more acidic than hydrogen sulfide (pKₐ₁ = 7.0) but 1.29 log units less acidic than hydrogen telluride (pKₐ₁ = 2.6) [1][2].

acid-base chemistry aqueous speciation precursor selection

ALD Volatility: H₂Se vs. Elemental Selenium

H₂Se provides high volatility with vapor pressure of 9.5 atm at 21.1°C, enabling room-temperature gas-phase delivery in ALD and CVD processes [1][2]. Elemental selenium, the simplest alternative precursor, possesses insufficient volatility and requires ALD process temperatures above 200°C to achieve adequate vapor-phase transport [3].

ALD selenium precursors thin film deposition

Dopant Memory Effect: H₂Se vs. SiH₄

H₂Se serves as the most common Se transport agent and n-type donor dopant source in MOCVD of III-V and II-VI semiconductors [1][2]. However, H₂Se exhibits a quantifiable 'memory effect' characterized by adsorption onto stainless steel and glass reactor walls with subsequent gradual desorption after nominal source shutoff, resulting in graded doping profiles and depletion of H₂Se gas mixtures over time [3]. In direct comparison, SiH₄ (silane) exhibits negligible memory effect and is recommended when memory effects must be entirely eliminated [3].

MOCVD doping GaAs epitaxy

Hydrogen Selenide: Application Scenarios


Carbon-Free TMD Monolayers via MOCVD

For fabrication of monolayer and few-layer WSe₂ thin films via MOCVD where carbon contamination must be eliminated, H₂Se is the preferred selenium precursor over organoselenium alternatives such as dimethyl selenide (DMSe). H₂Se enables coalesced monolayer formation by preventing the defective graphene interlayer that forms with DMSe, a direct consequence of eliminating carbon-containing precursors [1]. This scenario applies to laboratories and manufacturers developing 2D semiconductor devices requiring pristine TMD interfaces.

Low-Temperature ALD of Metal Selenide Films

When ALD process thermal budget constraints preclude the use of elemental selenium (which requires >200°C for sufficient volatility), H₂Se provides a high-volatility gaseous selenium source with vapor pressure of 9.5 atm at 21.1°C [2][3]. This enables room-temperature precursor delivery and low-temperature deposition of metal selenide films, expanding substrate compatibility to temperature-sensitive materials [4].

Aqueous Synthesis of Glutathione-Capped ZnSe QDs

For environmentally friendly, large-scale aqueous synthesis of blue-emitting ZnSe quantum dots, H₂Se serves as a viable selenium precursor alongside sodium hydroselenide (NaHSe). Reaction of zinc chloride with hydrogen selenide or sodium hydroselenide, stabilized by glutathione, produces ZnSe QDs with fluorescence emission peak tunable from 350 to 370 nm and quantum yield increasing from 2% to 22% over 60 minutes [5]. This scenario supports procurement for academic and industrial nanomaterials synthesis laboratories seeking aqueous-phase QD production routes.

n-Type Doping of III-V/II-VI Semiconductors via MOCVD

H₂Se is established as a donor dopant source for n-type doping in MOCVD growth of compound semiconductors including GaAs, ZnSe, and ZnSSe epilayers [6][7]. Procurement is appropriate for epitaxial growth processes where Se donor incorporation is required, provided that reactor systems are configured to manage the documented memory effect—graded doping profiles at layer boundaries due to H₂Se adsorption/desorption from reactor walls [8]. Users requiring abrupt doping interfaces should evaluate SiH₄ as a memory-effect-free alternative n-dopant source.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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